molecular formula C11H11BrINO B12524802 7-Bromo-6-hydroxy-1,2-dimethylquinolin-1-ium iodide CAS No. 797039-84-0

7-Bromo-6-hydroxy-1,2-dimethylquinolin-1-ium iodide

Cat. No.: B12524802
CAS No.: 797039-84-0
M. Wt: 380.02 g/mol
InChI Key: YPAHMBMVUJERAO-UHFFFAOYSA-N
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Description

7-Bromo-6-hydroxy-1,2-dimethylquinolin-1-ium iodide is a quinoline derivative known for its unique chemical properties and potential applications in various fields. This compound contains a quinoline ring substituted with bromine, hydroxyl, and methyl groups, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-hydroxy-1,2-dimethylquinolin-1-ium iodide typically involves the following steps:

    Starting Materials: The synthesis begins with 6-hydroxyquinoline and 1,2-dimethylquinoline.

    Bromination: The hydroxyl group at the 6th position is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Quaternization: The resulting 7-bromo-6-hydroxyquinoline is then quaternized with methyl iodide to introduce the 1,2-dimethylquinolin-1-ium iodide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-hydroxy-1,2-dimethylquinolin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 7-bromo-6-oxo-1,2-dimethylquinolin-1-ium iodide.

    Reduction: Formation of 6-hydroxy-1,2-dimethylquinolin-1-ium iodide.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-6-hydroxy-1,2-dimethylquinolin-1-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-6-hydroxy-1,2-dimethylquinolin-1-ium iodide involves its interaction with molecular targets such as metal ions and biological macromolecules. The presence of the quinoline ring and the bromine and hydroxyl substituents allows it to form stable complexes with metal ions, leading to changes in its fluorescence properties. This makes it useful as a chemosensor for detecting metal ions like copper and pH changes in various environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. Its ability to act as a fluorescent probe for metal ions and pH changes sets it apart from other quinoline derivatives .

Properties

CAS No.

797039-84-0

Molecular Formula

C11H11BrINO

Molecular Weight

380.02 g/mol

IUPAC Name

7-bromo-1,2-dimethylquinolin-1-ium-6-ol;iodide

InChI

InChI=1S/C11H10BrNO.HI/c1-7-3-4-8-5-11(14)9(12)6-10(8)13(7)2;/h3-6H,1-2H3;1H

InChI Key

YPAHMBMVUJERAO-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C2=CC(=C(C=C2C=C1)O)Br)C.[I-]

Origin of Product

United States

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